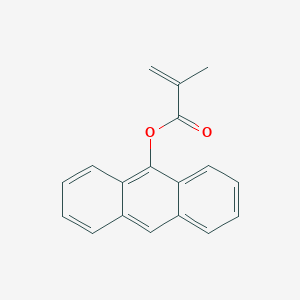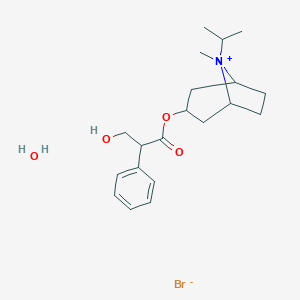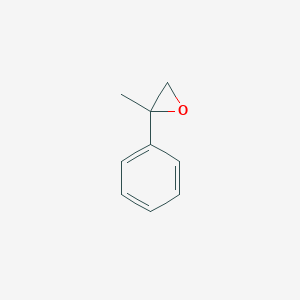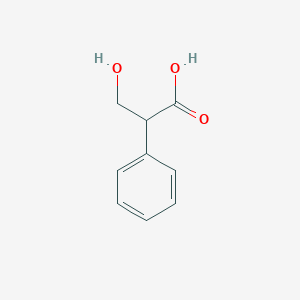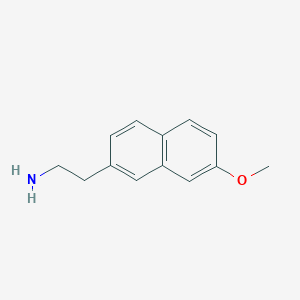
2-(7-Methoxy-2-naphthyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Methoxy-2-naphthyl)ethanamine, also known as 2C-H, is a chemical compound that belongs to the phenethylamine class of compounds. It is a psychoactive substance that has been studied for its potential therapeutic applications in the treatment of various mental health disorders. In
Mécanisme D'action
The exact mechanism of action of 2-(7-Methoxy-2-naphthyl)ethanamine is not fully understood, but it is thought to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, anxiety, and perception. By activating this receptor, 2-(7-Methoxy-2-naphthyl)ethanamine may modulate the activity of various neurotransmitter systems in the brain, leading to changes in mood and behavior.
Effets Biochimiques Et Physiologiques
Research has shown that 2-(7-Methoxy-2-naphthyl)ethanamine has a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. Additionally, 2-(7-Methoxy-2-naphthyl)ethanamine has been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(7-Methoxy-2-naphthyl)ethanamine in lab experiments is its unique pharmacological profile. Its ability to modulate the activity of the serotonin receptor may make it a useful tool for studying the neurobiology of various mental health disorders. However, one limitation of using 2-(7-Methoxy-2-naphthyl)ethanamine in lab experiments is its potential for abuse. Researchers must take precautions to ensure that the substance is not misused or diverted for non-scientific purposes.
Orientations Futures
There are a number of potential future directions for research on 2-(7-Methoxy-2-naphthyl)ethanamine. One area of interest is its potential use in the treatment of drug addiction. Research has shown that 2-(7-Methoxy-2-naphthyl)ethanamine may be effective in reducing drug-seeking behavior in animal models of addiction. Additionally, further research is needed to better understand the mechanism of action of 2-(7-Methoxy-2-naphthyl)ethanamine and its potential therapeutic applications in the treatment of mental health disorders. Overall, research on 2-(7-Methoxy-2-naphthyl)ethanamine has the potential to lead to the development of new treatments for a variety of mental health conditions.
Conclusion
In conclusion, 2-(7-Methoxy-2-naphthyl)ethanamine, or 2-(7-Methoxy-2-naphthyl)ethanamine, is a psychoactive substance that has been studied for its potential therapeutic applications in the treatment of various mental health disorders. Its unique pharmacological profile and potential for modulating the activity of the serotonin receptor make it a promising area of research. While there are limitations to using 2-(7-Methoxy-2-naphthyl)ethanamine in lab experiments, its potential for advancing our understanding of the neurobiology of mental health disorders makes it an important area of study for the future.
Méthodes De Synthèse
The synthesis of 2-(7-Methoxy-2-naphthyl)ethanamine involves the reaction of 2-naphthol with ethyl bromide in the presence of a strong base such as potassium hydroxide. The resulting product is then reduced using lithium aluminum hydride to yield 2-(7-Methoxy-2-naphthyl)ethanamine. This synthesis method has been well-documented in the scientific literature and has been used to produce large quantities of 2-(7-Methoxy-2-naphthyl)ethanamine for research purposes.
Applications De Recherche Scientifique
2-(7-Methoxy-2-naphthyl)ethanamine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that 2-(7-Methoxy-2-naphthyl)ethanamine has a unique pharmacological profile that may make it an effective treatment option for these conditions. Additionally, 2-(7-Methoxy-2-naphthyl)ethanamine has been studied for its potential use in the treatment of drug addiction and as a tool for studying the neurobiology of addiction.
Propriétés
Numéro CAS |
148018-64-8 |
|---|---|
Nom du produit |
2-(7-Methoxy-2-naphthyl)ethanamine |
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-(7-methoxynaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-15-13-5-4-11-3-2-10(6-7-14)8-12(11)9-13/h2-5,8-9H,6-7,14H2,1H3 |
Clé InChI |
HRPIDIKGKAOVAC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC(=C2)CCN)C=C1 |
SMILES canonique |
COC1=CC2=C(C=CC(=C2)CCN)C=C1 |
Synonymes |
2-(7-METHOXY-2-NAPHTHYL)ETHANAMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



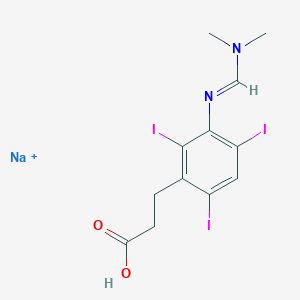
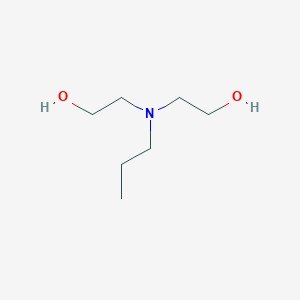
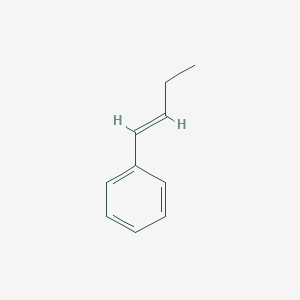
![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
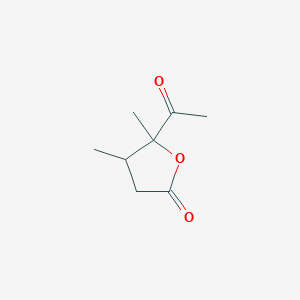
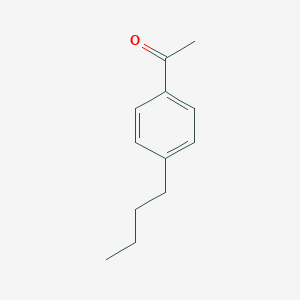
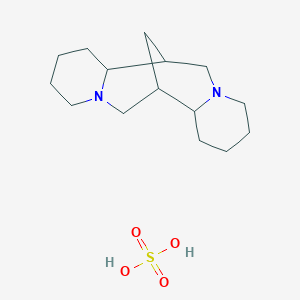
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
